molecular formula C22H17N3O2S2 B2469009 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide CAS No. 375835-86-2

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B2469009
CAS No.: 375835-86-2
M. Wt: 419.52
InChI Key: RLUHMLKJXXQZBM-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyridine derivative featuring a cyano group at position 3, a thiophen-2-yl substituent at position 4, and a sulfanyl-linked acetamide moiety attached to position 2 of the tetrahydropyridine core. Its molecular formula is inferred as C₂₁H₁₆N₄O₂S₂ (based on analogs in and ), with a molar mass of ~420.5 g/mol.

Key structural features:

  • Tetrahydropyridine core: Provides conformational flexibility and hydrogen-bonding capacity via the ketone oxygen at position 6 .
  • Thiophen-2-yl group: Enhances electron-rich aromatic interactions and metabolic stability compared to phenyl analogs .

Properties

IUPAC Name

2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c23-12-18-17(19-6-3-9-28-19)11-20(26)25-22(18)29-13-21(27)24-16-8-7-14-4-1-2-5-15(14)10-16/h1-10,17H,11,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUHMLKJXXQZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide represents a class of heterocyclic compounds that exhibit diverse biological activities. Its structural complexity, characterized by the presence of a thiophene ring, a cyano group, and a tetrahydropyridine core, suggests potential therapeutic applications in various fields including medicinal chemistry.

Structural Features

The molecular formula of this compound is C18H15N3O2SC_{18}H_{15}N_{3}O_{2}S, and it features several functional groups that contribute to its biological activity:

Structural Feature Description
Tetrahydropyridine CoreProvides a scaffold for biological activity.
Cyano GroupPotentially enhances reactivity and biological interactions.
Thiophene RingKnown for its role in various pharmacological activities.
Naphthalene MoietyContributes to hydrophobic interactions and binding affinity.

Antioxidant Properties

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, studies on related cyanothiophene derivatives have shown their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that the compound may possess similar properties .

Anticancer Activity

Several derivatives of tetrahydropyridine have been investigated for their anticancer potential. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma and lung cancer cells .

Antimicrobial Activity

Compounds containing thiophene and naphthalene rings have been reported to exhibit antimicrobial properties. Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, similar to other thiophene-based sulfonamides which have shown significant antimicrobial activity .

Case Studies

  • Antioxidant Activity Study : A study synthesized a related cyanothiophene compound which demonstrated potent antioxidant properties in vitro, highlighting its potential for therapeutic applications in oxidative stress-related diseases .
  • Anticancer Efficacy : Another investigation focused on the cytotoxic effects of tetrahydropyridine derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation pathways, providing insights into their mechanism of action .
  • Antimicrobial Testing : A series of tests conducted on thiophene-containing compounds revealed promising results against Gram-positive bacteria, suggesting that modifications to the thiophene structure could enhance antimicrobial efficacy .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its analogs. The following table summarizes key findings regarding its biological activities:

Compound Activity IC50/ED50 Values Mechanism
2-{[3-cyano...]}AntioxidantNot specifiedFree radical scavenging
2-{[3-cyano...]}AnticancerIC50 = 8.107 μM (HepG2)Apoptosis induction via caspase activation
2-{[3-cyano...]}AntimicrobialNot specifiedInhibition of bacterial growth

Scientific Research Applications

Structural Characteristics

This compound features:

  • A tetrahydropyridine core , which is known for its role in various pharmacological activities.
  • A cyano group that may contribute to its reactivity and biological interactions.
  • A thiophene ring , which is often associated with anti-inflammatory and antimicrobial properties.
  • An acetamide moiety that can enhance solubility and bioavailability.

Biological Activities

Preliminary studies and related compounds indicate that this molecule may exhibit the following biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential for use in treating infections.
  • Anticancer Properties : The tetrahydropyridine structure is often linked to anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects : The incorporation of thiophene suggests potential as an anti-inflammatory agent, possibly through inhibition of pro-inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the properties of structurally similar compounds, providing insights into the potential applications of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide:

Study ReferenceCompoundFindings
3-Cyano-N-(3,5-dichlorophenyl)acetamideDemonstrated antimicrobial activity against Gram-positive bacteria.
Cyanothiophene derivativesShowed strong antioxidant properties and potential as β-site amyloid precursor protein cleaving enzyme inhibitors.
Thiophene-based sulfonamidesExhibited anti-inflammatory effects in vitro.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Group

Compound Name Substituent on Acetamide Key Differences
N-(4-Bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide 4-Bromophenyl Reduced steric bulk compared to naphthalen-2-yl; bromine enhances halogen bonding potential.
2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide Thiazol-2-yl Thiazole ring introduces hydrogen-bonding and π-stacking versatility.
N-Phenyl-2-[[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio]acetamide Phenyl Fluorine substituent increases electronegativity and metabolic stability.

Core Modifications

Compound Name Core Modification Impact on Properties
2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide Phenyl at position 6 Increased rigidity and π-π stacking potential; ethoxy/methoxy groups improve solubility.
N-(2-Methoxyphenyl)-5-cyano-4-(2-furyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP-3-carboxamide 1,4-Dihydropyridine (DHP) core Reduced ring saturation alters conformational dynamics and redox sensitivity.

Physicochemical Properties

Property Target Compound (Naphthalen-2-yl) N-(4-Bromophenyl) Analog Thiazol-2-yl Analog
Molecular Weight ~420.5 g/mol 448.36 g/mol 384.48 g/mol
Melting Point Not reported 220–224°C Not reported
Boiling Point Not reported 716.5±60.0°C (predicted) Not reported
pKa ~10.88 (predicted) 10.88±0.70 Not reported
LogP Estimated ~3.5 (naphthalene contribution) ~3.2 ~2.8 (thiazole polarity)

Crystallographic and Computational Data

  • SHELX Refinement : Structural validation of analogs (e.g., ) confirms planar geometry of the tetrahydropyridine ring and acetamide linkage .
  • DFT Calculations : Predicted dipole moments (~5.2 D) suggest moderate solubility in polar solvents, aligning with LogP estimates .

Q & A

Basic: What are the critical steps in synthesizing 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the tetrahydropyridine core via cyclocondensation of precursors like cyanoacetamide derivatives with thiophen-2-yl-substituted ketones under acidic or basic conditions.
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene reactions.
  • Step 3: Acetamide coupling using reagents such as EDCI/HOBt or DCC to attach the naphthalen-2-yl moiety.
  • Purification: Column chromatography or recrystallization is essential to isolate the product. Analytical validation via NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry ensures structural integrity .

Basic: Which functional groups in this compound are most reactive, and how do they influence experimental design?

Key reactive groups include:

  • Cyano (-CN): Participates in nucleophilic additions or cyclization reactions.
  • Sulfanyl (-S-): Prone to oxidation (e.g., forming sulfoxides) or substitution reactions.
  • Acetamide (-NHCO-): Enables hydrogen bonding with biological targets.
    Experimental considerations:
  • Protect reactive groups (e.g., using Boc for amines) during synthesis.
  • Monitor oxidation states via IR spectroscopy (e.g., S=O stretches at ~1050 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions or target specificity. Methodological strategies include:

  • Dose-response studies: Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., cancer vs. normal cells).
  • Molecular docking: Compare binding affinities with structurally similar compounds (e.g., thiophene or naphthalene analogs) to identify target selectivity .
  • Meta-analysis: Cross-reference data from independent studies using platforms like PubChem or ChEMBL to validate trends .

Advanced: What computational methods optimize reaction yields for derivatives of this compound?

Reaction path search algorithms (e.g., artificial force-induced reaction method) combined with density functional theory (DFT) can predict transition states and intermediates.

  • Case study: ICReDD’s workflow integrates quantum chemical calculations with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature) for sulfanyl group incorporation .

Basic: What analytical techniques confirm the purity and structure of this compound?

  • NMR spectroscopy: 1^1H/13^{13}C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.5–8.5 ppm).
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+^+ for C22_{22}H16_{16}N3_{3}O2_{2}S2_{2}).
  • HPLC: Ensures >95% purity using C18 columns and UV detection at 254 nm .

Advanced: How do structural modifications (e.g., substituting thiophen-2-yl with furan) impact biological activity?

  • Thiophene vs. furan: Thiophene’s sulfur atom enhances π-π stacking with hydrophobic enzyme pockets, while furan’s oxygen may reduce bioavailability due to polarity.
  • Methodology: Synthesize analogs via Suzuki-Miyaura coupling, then compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets) .

Basic: What are the storage and handling requirements for this compound?

  • Storage: -20°C under inert gas (N2_2 or Ar) to prevent oxidation of the sulfanyl group.
  • Handling: Use anhydrous solvents (e.g., DMF, DCM) in reactions to avoid hydrolysis of the cyano group .

Advanced: What strategies mitigate side reactions during the synthesis of this compound?

  • Temperature control: Maintain <50°C during cyclocondensation to prevent decomposition.
  • Catalyst optimization: Use Pd(OAc)2_2/XPhos for coupling steps to minimize byproducts.
  • In situ monitoring: Employ ReactIR to track intermediate formation and adjust reaction kinetics .

Basic: Which spectroscopic features distinguish this compound from its analogs?

  • UV-Vis: Absorption at ~300 nm (naphthalene π→π^*) and ~260 nm (thiophene).
  • IR: Sharp -CN stretch at ~2240 cm1^{-1} and amide C=O at ~1680 cm1^{-1} .

Advanced: How can researchers validate the proposed mechanism of action involving enzyme inhibition?

  • Kinetic assays: Measure KiK_i values using Lineweaver-Burk plots.
  • X-ray crystallography: Resolve co-crystal structures with target enzymes (e.g., cytochrome P450 isoforms) to identify binding motifs.
  • SAR studies: Correlate substituent electronegativity (e.g., -CN vs. -NO2_2) with inhibitory potency .

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